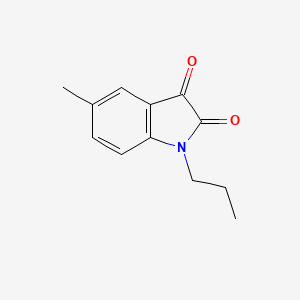

5-Methyl-1-propylindoline-2,3-dione

Übersicht

Beschreibung

5-Methyl-1-propylindoline-2,3-dione is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs. The indoline structure is crucial in medicinal chemistry due to its presence in many bioactive molecules.

Synthetic Routes and Reaction Conditions:

Reduction from Indole: One common method to synthesize indoline derivatives is through the reduction of indole. This process involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Intramolecular Diels–Alder Synthesis: This method involves the cyclization of a diene and a dienophile within the same molecule, leading to the formation of the indoline ring.

Catalytic Synthesis: Catalysts such as palladium or nickel can be used to facilitate the formation of indoline derivatives from appropriate precursors.

Industrial Production Methods:

- Industrial production often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used to introduce substituents at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (bromine, chlorine), nitrating agents

Major Products Formed:

- Oxidized derivatives, reduced derivatives, and substituted indoline compounds are the major products formed from these reactions.

Wissenschaftliche Forschungsanwendungen

5-Methyl-1-propylindoline-2,3-dione, also known as 5-methylisatin, is a chemical compound with various applications, particularly in the synthesis of bioactive molecules . Isatin derivatives have been explored for their inhibitory effects on monoamine oxidase (MAO) enzymes .

Synthesis and Chemistry

- N-alkylation: Isatin derivatives, such as 5-methylisatin, can be N-alkylated with alkyl halides like propargyl bromide to generate 1-propyl-indoline-2,3-dione derivatives .

- Production of DHA-Isatin Hybrids: 5-methylisatin can be used in the production of dihydroartemisinin-isatin hybrids . These hybrids are synthesized through a series of reactions involving intermediates and purification steps .

Applications in Scientific Research

- Monoamine Oxidase Inhibition: Isatin is a reversible inhibitor of monoamine oxidase (MAO) enzymes . It has IC50 values of 12.3 and 4.86 μM for MAO-A and MAO-B, respectively .

- Antiproliferative Activity: Dihydroartemisinin-5-methylisatin hybrids have been assessed for their antiproliferative activity .

- Drug Discovery: The pyrrolidine ring, present in some derivatives of indoline-2,3-diones, is a scaffold utilized in medicinal chemistry for creating compounds that treat human diseases .

- Acetylcholinesterase Inhibition: N-alkyl isatins, which include this compound, have been evaluated for the inhibition of acetylcholinesterase .

- Antimicrobial Activity: Nitrogen-containing molecules synthesized from isatin derivatives have been evaluated for antimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis .

Examples of Isatin Derivatives

- 1-((1-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione (2a): This compound has a melting point of 237–239 °C and specific IR and MS-ESI spectral characteristics .

- 5-methyl-1-((1-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazol-4 yl)methyl)indoline-2,3-dione (2b): With a melting point of 235-237 °C, this compound also has defined IR and MS-ESI spectral data .

- 5-chloro-1-((1- (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazol-4 yl)methyl)indoline-2,3-dione (2c): This derivative has a melting point of 257-260 °C and corresponding IR and MS-ESI spectral characteristics .

- 5-bromo-1-((1-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazol-4 yl)methyl)indoline-2,3-dione (2d): Characterized by a melting point of 267-270 °C and specific IR and MS-ESI spectral data .

Wirkmechanismus

The mechanism of action of 5-Methyl-1-propylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to various receptors and enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Indole: A parent compound with a similar structure but lacking the methyl and propyl substituents.

3-Methylindole: Similar structure with a methyl group at the 3-position instead of the 5-position.

1-Propylindole: Similar structure with a propyl group at the 1-position but lacking the methyl group.

Uniqueness:

- 5-Methyl-1-propylindoline-2,3-dione is unique due to the specific positioning of the methyl and propyl groups, which can influence its chemical reactivity and biological activity compared to other indoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-Methyl-1-propylindoline-2,3-dione is a significant derivative of indoline, a heterocyclic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including:

- Reduction from Indole : Utilizing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Intramolecular Diels–Alder Synthesis : Cyclization of a diene and a dienophile within the same molecule.

- Catalytic Synthesis : Employing catalysts like palladium or nickel to facilitate the formation from appropriate precursors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:

- Molecular Targets : The compound binds to various receptors and enzymes, modulating their activity.

- Signaling Pathways : It influences pathways involved in cell proliferation, apoptosis, and inflammation, which are critical for its therapeutic effects.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound has potent antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against A549 lung cancer cells with IC50 values around 7.2 μM, which is substantially more effective than standard treatments like imatinib (IC50 = 65.4 μM) .

- Antimicrobial Properties : It has demonstrated antimicrobial activity in studies focusing on modifications at alkyl sites which enhance pharmacological efficacy .

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on K562 (chronic myeloid leukemia) and A549 (lung cancer) cell lines:

| Compound | Cell Line | IC50 (μM) | % Cell Viability at 10 μM |

|---|---|---|---|

| This compound | K562 | 35.8 | 57.5 |

| Imatinib | K562 | 0.08 | 30.7 |

| This compound | A549 | 7.2 | 24.6 |

This study highlights the compound's potential as a lead structure for developing new anticancer agents due to its superior efficacy compared to established drugs .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing various indoline derivatives found that modifications at the alkyl sites of indolone derivatives significantly enhanced their antimicrobial activity. The study emphasized that the structural variations directly correlated with binding affinities and antimicrobial potency .

Analyse Chemischer Reaktionen

Alkylation at the N1 Position

The N1-propyl group is introduced via nucleophilic substitution or alkylation. In one protocol , 5-methylisatin reacts with 1-bromopropane under basic conditions (K₂CO₃/DMF), yielding 5-methyl-1-propylindoline-2,3-dione in 78–79°C melting point and 63% yield .

Key spectral data :

-

¹H NMR (CDCl₃) : δ 7.41–7.37 (m, 2H), 6.79 (d, J = 8.0 Hz, 1H), 3.67 (t, J = 7.2 Hz, 2H), 2.33 (s, 3H), 1.73 (sextet, J = 7.4 Hz, 2H), 0.99 (t, J = 7.4 Hz, 3H).

-

¹³C NMR : δ 183.8 (C=O), 158.2, 148.8 (aromatic carbons), 41.7 (N-CH₂), 20.5 (CH₂), 11.2 (CH₃).

Spirocyclic Compound Formation

The C2/C3 carbonyl groups participate in spiroannulation. For example, reaction with chloroacetyl chloride and piperazine derivatives forms spiro[azetidine-2,3'-indoline] systems :

Example reaction :

-

Reactants : this compound + chloroacetyl chloride + piperazine.

-

Conditions : Triethylamine/DMF, room temperature.

-

Product : 3-chloro-5'-methyl-1-(4-phenylthiazol-2-yl)-1'-(piperazin-1-ylmethyl)spiro[azetidine-2,3'-indoline]-2',4-dione.

-

Characterization : FT-IR peaks at 1722 cm⁻¹ (C=O), 1638 cm⁻¹ (C=N); ¹H NMR signals at δ 5.70 (s, lactam H) .

Triazole Click Chemistry

The propyl side chain can be functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

General protocol :

-

Azide introduction : React with NaN₃/DMF to form 1-(4-azidobutyl)-5-methylindoline-2,3-dione.

-

Click reaction : Couple with propargyl coumarin derivatives using CuSO₄/Na ascorbate.

Key hybrid molecule :

-

Structure : Triazole-linked this compound–coumarin.

-

Yield : 63–90% under green conditions (H₂O/EtOH, 90°C).

-

Bioactivity : Exhibits antimicrobial activity against Staphylococcus aureus (2.5 cm inhibition zone) .

Knoevenagel Condensation

The C3 carbonyl undergoes condensation with active methylene compounds. For instance, reaction with malononitrile forms dicyanomethylene derivatives :

Reaction details :

-

Reactants : this compound + malononitrile.

-

Conditions : Piperidine catalyst, ethanol reflux.

-

Product : 2-(5-Methyl-1-propyl-2,3-dioxoindolin-3-ylidene)malononitrile.

-

Yield : 33–75% depending on substituents.

Antimicrobial Derivatives

Hybrids with triazole or thiosemicarbazone moieties show enhanced bioactivity :

Structure–activity insights :

Eigenschaften

IUPAC Name |

5-methyl-1-propylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFQBMUPSVPUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389546 | |

| Record name | SBB038754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63725-87-1 | |

| Record name | SBB038754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.